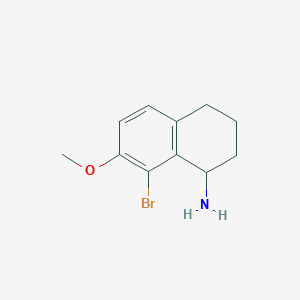![molecular formula C14H19F2NO B13172787 1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13172787.png)
1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol is a chemical compound with the molecular formula C14H19F2NO and a molecular weight of 255.30 g/mol . This compound is characterized by the presence of a benzylamino group attached to a difluorocyclohexanol structure. It is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
The synthesis of 1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a difluorocyclohexanone derivative under controlled conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the interactions of benzylamino derivatives with biological systems.
Industry: This compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol involves its interaction with specific molecular targets. The benzylamino group can interact with various enzymes and receptors, influencing their activity. The difluorocyclohexanol moiety can affect the compound’s solubility and stability, enhancing its effectiveness in biological systems .
Comparación Con Compuestos Similares
1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol can be compared with other similar compounds such as:
4,4-Difluorocyclohexanamine: Similar in structure but lacks the benzylamino group, affecting its reactivity and applications.
Benzylamino derivatives: Compounds with different substituents on the benzylamino group, which can alter their biological activity and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H19F2NO |
|---|---|
Peso molecular |
255.30 g/mol |
Nombre IUPAC |
1-[(benzylamino)methyl]-4,4-difluorocyclohexan-1-ol |
InChI |
InChI=1S/C14H19F2NO/c15-14(16)8-6-13(18,7-9-14)11-17-10-12-4-2-1-3-5-12/h1-5,17-18H,6-11H2 |
Clave InChI |
OPARBCAVOHCYSG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1(CNCC2=CC=CC=C2)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13172710.png)
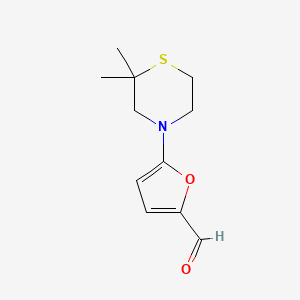
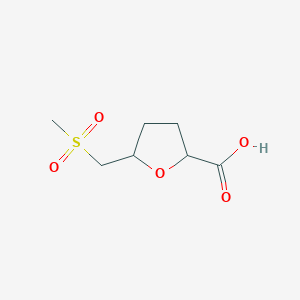
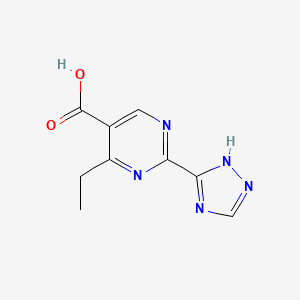
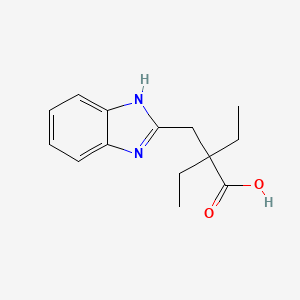
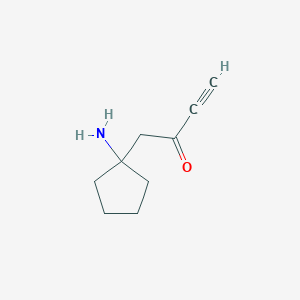
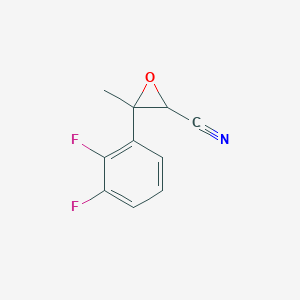
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)

![5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13172770.png)
![[1-(Chloromethyl)cyclohexyl]benzene](/img/structure/B13172778.png)


